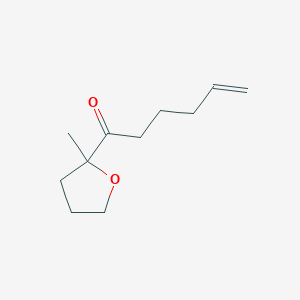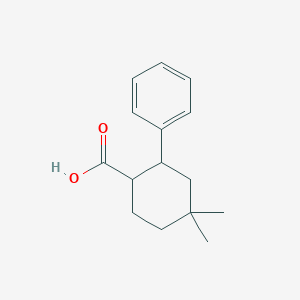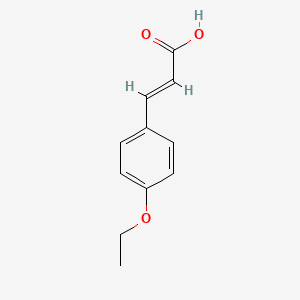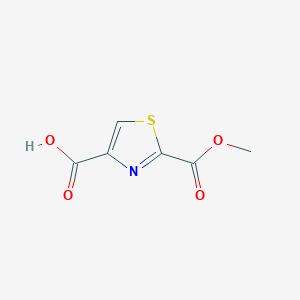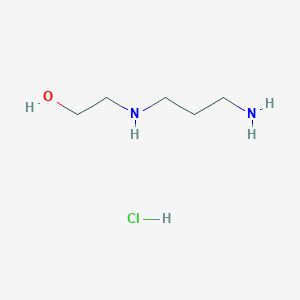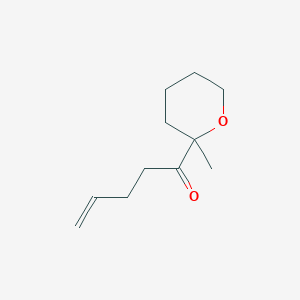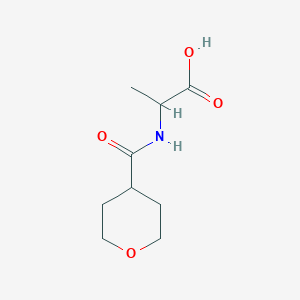
2-(Oxan-4-ylformamido)propanoic acid
Vue d'ensemble
Description
2-(Oxan-4-ylformamido)propanoic acid is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolabile Hydrophobic Molecules in Nanofluidic Devices
2-(Oxan-4-ylformamido)propanoic acid and its derivatives have been explored for their role in the development of nanofluidic devices. A study by Ali et al. (2012) demonstrated the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally similar to this compound, as a photolabile protecting group. This compound facilitated the optical gating of synthetic ion channels, paving the way for advancements in light-induced controlled release, sensing, and information processing within nanofluidic applications (Ali et al., 2012).
Antifungal Tripeptides Study
Research on antifungal tripeptides, specifically those incorporating variations of the this compound backbone, has shown significant progress in understanding their chemical reactivity and potential applications. A study conducted by Flores-Holguín et al. (2019) utilized conceptual density functional theory to analyze the reactivity descriptors of new antifungal tripeptides. This research aids in drug design by predicting bioactivity scores and pKa values, highlighting the compound's utility in developing novel antifungal agents (Flores-Holguín et al., 2019).
Organic Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds structurally related to this compound have been subjects of interest for the development of new chemical entities. For example, the synthesis of new phenolic compounds with anti-inflammatory activities from Eucommia ulmoides Oliv. was explored by Ren et al. (2021), demonstrating the compound's utility in organic synthesis and potential pharmacological applications (Ren et al., 2021).
Environmental and Material Science Applications
In material science and environmental applications, derivatives of this compound have been studied for their roles in catalysis and pollution mitigation. For instance, the synthesis of novel furan derivatives by Yang et al. (2018) from endophytic Aspergillus tubingensis showed potent antifungal and medium antibacterial activities, indicating potential uses in material preservation and environmental protection (Yang et al., 2018).
Propriétés
IUPAC Name |
2-(oxane-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEPCBYYGUHQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


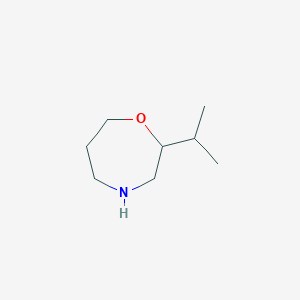

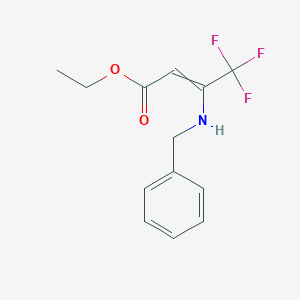
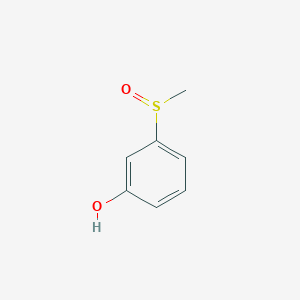
![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)
